N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an acetamide-linked 2,4-dimethoxyphenyl moiety. The thienopyrimidine scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and enzyme modulation due to its ability to mimic purine bases in biological systems .
Properties
Molecular Formula |
C23H20FN3O5S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-16-7-8-17(19(11-16)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
OUPYOPORQAMIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for further investigation into its pharmacological properties.
Chemical Structure
The compound can be represented by the following structure:
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites due to its structural similarity to known bioactive compounds.
Antimicrobial Properties
Research indicates that compounds related to thieno[3,2-d]pyrimidine exhibit antimicrobial activity. The presence of the dimethoxyphenyl and fluorobenzyl groups may enhance this activity through increased lipophilicity and binding affinity to microbial targets.
Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidines can exhibit cytotoxic effects against various cancer cell lines. The specific compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Case Studies
-
Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest -
Antimicrobial Activity : The compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core variations, substituent effects, and pharmacological implications.
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine The positional isomerism of the thiophene ring in the pyrimidine core significantly impacts molecular interactions. For example, N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () features a thieno[2,3-d]pyrimidine core. The [2,3-d] isomer may exhibit altered π-π stacking efficiency compared to the [3,2-d] configuration due to differences in ring planarity and electron distribution.
Pyrimidine vs. Triazolo-Pyrimidine Hybrids Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporate a triazolo-pyrimidine fused system. However, this may reduce membrane permeability compared to the simpler thienopyrimidine core in the target compound .
Substituent Effects
Fluorobenzyl Positional Isomerism
The 4-fluorobenzyl group in the target compound contrasts with 2-fluorobenzyl substituents in (e.g., compound 28 ). The para-fluorine position minimizes steric hindrance and optimizes hydrophobic interactions, whereas ortho-substitution may introduce torsional strain, reducing binding affinity .
Aryl Acetamide Variations
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 2,4-dimethoxyphenyl group (electron-donating) differs from 2-(4-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (), which combines dichlorophenyl (electron-withdrawing) and dimethoxyphenyl groups. Methoxy substituents enhance solubility and π-donor capacity, while chloro groups may improve halogen bonding but reduce metabolic stability .
- Thio vs. Oxo Linkages : 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () uses a sulfanyl bridge, which increases lipophilicity but may reduce hydrolytic stability compared to the target’s oxo-based linkage .
Pharmacological Context
While biological data for the target compound are absent in the evidence, structural analogs highlight therapeutic relevance:
- CK1 Inhibitors : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () shows specificity for mutant kinases, underscoring the role of dimethoxyphenyl groups in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
